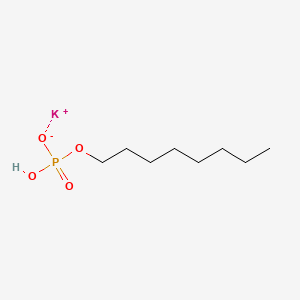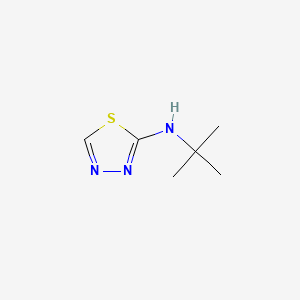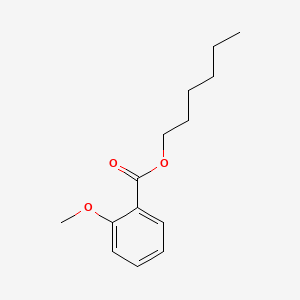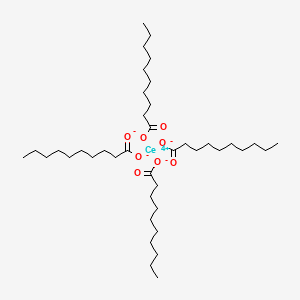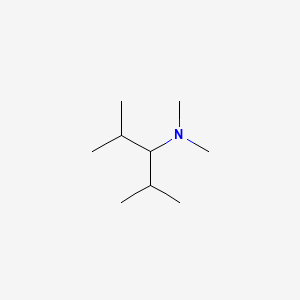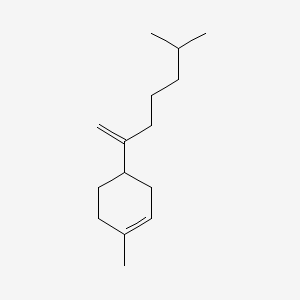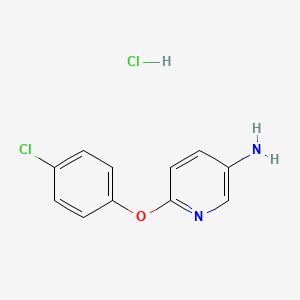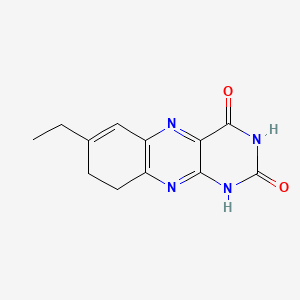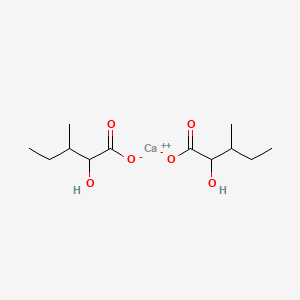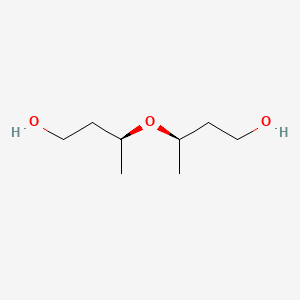
(R*,S*)-(1)-3,3'-Oxydibutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-(1)-3,3’-Oxydibutanol est un composé chiral avec deux stéréocentres. Il s'agit d'un type de diol, ce qui signifie qu'il contient deux groupes hydroxyle (-OH) attachés à sa chaîne carbonée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R,S)-(1)-3,3’-Oxydibutanol implique généralement la réaction du butanediol avec un agent oxydant pour former le diol souhaité. Une méthode courante est l'hydrogénation catalytique de dérivés de butanediol dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) à des températures et des pressions élevées.
Méthodes de production industrielle
La production industrielle de (R,S)-(1)-3,3’-Oxydibutanol implique souvent des procédés catalytiques à grande échelle. Ces procédés sont conçus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de réacteurs à écoulement continu et de techniques de séparation avancées, telles que la distillation et la cristallisation, est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
(R,S)-(1)-3,3’-Oxydibutanol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés tels que des aldéhydes ou des cétones.
Réduction : Le composé peut être réduit pour former différents alcools ou hydrocarbures.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels, tels que des halogénures ou des amines.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) sont utilisés pour les réactions d'halogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de la butanone ou du butanal, tandis que la réduction peut produire du butanol ou du butane.
Applications de la recherche scientifique
(R,S)-(1)-3,3’-Oxydibutanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse organique et comme auxiliaire chiral dans la synthèse asymétrique.
Biologie : Le composé est étudié pour son rôle potentiel dans les voies biochimiques et comme précurseur de molécules biologiquement actives.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de médicaments et comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel (R,S)-(1)-3,3’-Oxydibutanol exerce ses effets implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyle peuvent former des liaisons hydrogène avec d'autres molécules, influençant leur réactivité et leur stabilité. De plus, le composé peut participer à des réactions redox, modifiant l'état d'oxydation d'autres molécules et affectant les voies biochimiques.
Applications De Recherche Scientifique
(R*,S*)-(1)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (R*,S*)-(1)-3,3’-Oxydibutanol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Butanediol : Un diol similaire avec des groupes hydroxyle aux carbones terminaux.
2,3-Butanediol : Un autre diol avec des groupes hydroxyle sur des carbones adjacents.
Glycérol : Un triol avec trois groupes hydroxyle, souvent utilisé dans des applications similaires.
Unicité
(R,S)-(1)-3,3’-Oxydibutanol est unique en raison de sa stéréochimie spécifique et de la position de ses groupes hydroxyle. Cela lui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres diols. Sa nature chirale le rend également précieux dans la synthèse asymétrique et les processus de résolution chirale.
Propriétés
Numéro CAS |
94109-66-7 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(3S)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
ZIYSJVFROIOYRQ-OCAPTIKFSA-N |
SMILES isomérique |
C[C@H](CCO)O[C@@H](C)CCO |
SMILES canonique |
CC(CCO)OC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


